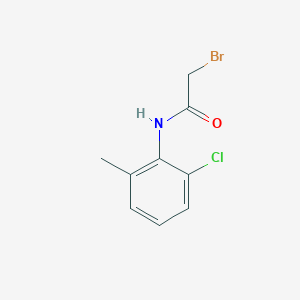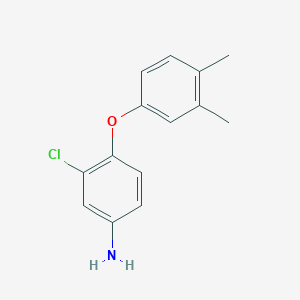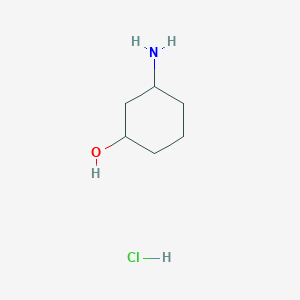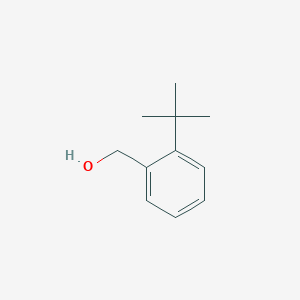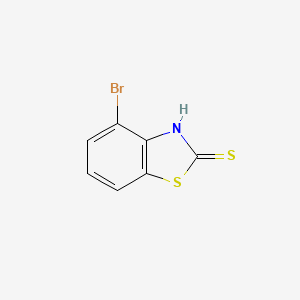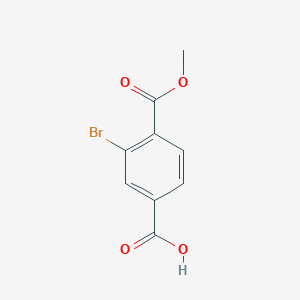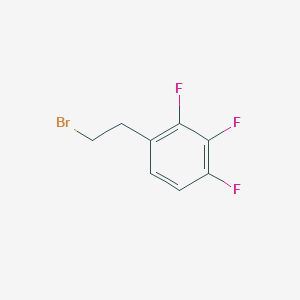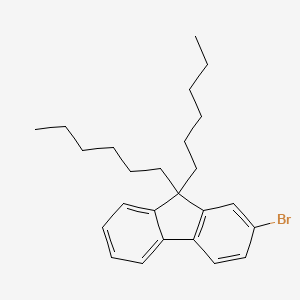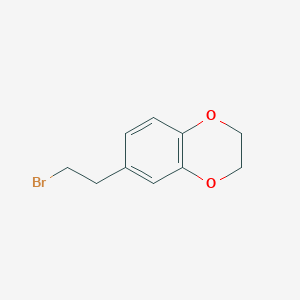
6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine" is a chemical structure that is part of a broader class of organic compounds featuring a benzodioxine core with a bromoethyl substituent. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The papers provided discuss various brominated compounds and their synthesis, properties, and potential applications, which can offer insights into the chemistry of related bromoethyl-benzodioxine derivatives.
Synthesis Analysis
The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of 2-(alkoxy carbonyl alkyl)-6-bromo-3,4-dihydro-3-(α-methyl benzyl)-2-oxo-3-benzo[e][2H-1,3,2-oxazaphosphinine] derivatives involves a two-step process starting with the condensation of a bromophenol derivative, which could be conceptually similar to the synthesis of the target compound . Additionally, the synthesis of bromoethylsulfonium salts for the generation of 1,4-heterocyclic compounds, such as benzodioxine derivatives, indicates the versatility of bromoethyl groups in cyclization reactions .
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex and is often elucidated using various spectral techniques. For example, the crystal structure of a brominated biindenylidenedione was analyzed to understand the molecular arrangement and how bromine substitution affects the structure . Similarly, the novel N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine compound was characterized by single crystal X-ray diffraction, which confirmed its 3D molecular structure . These studies highlight the importance of structural analysis in understanding the properties of brominated compounds.
Chemical Reactions Analysis
Brominated compounds are known to participate in a variety of chemical reactions. The papers describe reactions such as the annulation of bromoethylsulfonium salts with aminoalcohols to form heterocyclic compounds , and the regioselective O-demethylation of aryl methyl ethers . These reactions are indicative of the reactivity of brominated compounds and their utility in synthesizing complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be significantly altered by the presence of bromine atoms. For instance, the photochromic and photomagnetic properties of brominated biindenylidenediones were investigated, demonstrating that bromine substitution can considerably affect these properties . The antibacterial and antifungal activity of some brominated oxazaphosphinine derivatives also exemplifies the biological relevance of such compounds . Moreover, the antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones indicates the potential for brominated compounds in medicinal chemistry .
Scientific Research Applications
Antibacterial and Anti-inflammatory Potential
6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine and its derivatives have shown promising applications in the field of medicinal chemistry, particularly for their antibacterial and anti-inflammatory properties. For instance, derivatives of this compound have been synthesized and evaluated for their antibacterial potential against various Gram-positive and Gram-negative bacterial strains. The studies revealed that certain sulfonamides bearing the 1,4-benzodioxin ring exhibited good inhibitory activity, comparable to standard antibiotics like Ciprofloxacin. Moreover, these compounds have also displayed decent inhibition against the lipoxygenase enzyme, which is involved in the inflammatory process, suggesting potential therapeutic applications for inflammatory diseases (Abbasi et al., 2017).
Antifungal Agents
The exploration of this compound derivatives has extended into the realm of antifungal agents. Certain synthesized compounds have demonstrated suitable antibacterial and antifungal potential with a low percentage of hemolytic activity, indicating their safety for therapeutic use. These findings open up new avenues for developing effective antimicrobial agents based on the benzodioxine scaffold (Abbasi et al., 2020).
Enzyme Inhibition for Diabetes Management
Recent research has also highlighted the potential of this compound derivatives in managing diabetes. Compounds synthesized from this chemical structure have shown weak to moderate inhibitory activities against α-glucosidase enzyme, a target for controlling postprandial hyperglycemia in type-2 diabetes. Such findings suggest these compounds could be considered as possible therapeutic agents for diabetes treatment, opening new paths for diabetes medication development (Abbasi et al., 2023).
Inhibitors of Monoamine Oxidase for Parkinson's Disease
Furthermore, benzodioxane derivatives have been evaluated as inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform, which is a target for the treatment of Parkinson's disease. These studies indicate that certain benzodioxane derivatives are potent MAO-B inhibitors, suggesting their potential utility in designing selective inhibitors for therapeutic applications in neurodegenerative diseases (Engelbrecht et al., 2015).
Molecular Docking and Computational Studies
The benzodioxine scaffold, including this compound, has been a subject of molecular docking and quantum chemical computational studies. These studies aim to understand the molecular interactions and properties that contribute to the compound's bioactivity. For instance, 6-nitro-2, 3-dihydro-1,4-benzodioxine, a related compound, has been explored for its anticancer properties through hydrolase inhibition activity. Such research not only elucidates the functional mechanisms of these compounds but also aids in the design of novel therapeutic agents (Shafi et al., 2020).
properties
IUPAC Name |
6-(2-bromoethyl)-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,7H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJZILDWYSVWOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258125 |
Source


|
| Record name | 6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127264-10-2 |
Source


|
| Record name | 6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127264-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

